molecular formula C4H8O3 B12651403 Tetrahydrofurandiol CAS No. 50976-18-6

Tetrahydrofurandiol

Cat. No.: B12651403
CAS No.: 50976-18-6
M. Wt: 104.10 g/mol
InChI Key: AEWLBYKVDXKPPN-UHFFFAOYSA-N
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Description

Tetrahydrofurandiol (THF-diol) is an isomeric mixture of 9,12-oxy-10,13-dihydroxy-octadecanoic acid and 10,13-oxy-9,12-dihydroxyoctadecanoic acid, identified as a potent endocrine-disrupting compound . Originally characterized from ground corncob bedding material, this compound interferes with male and female sexual behavior and ovarian cyclicity in rat models, with a lowest observed adverse effect level (LOAEL) of 0.5-1.0 ppm when administered orally . THF-diols exhibit significant research value for their mitogenic properties, stimulating proliferation of both estrogen receptor (ER)-positive and ER-negative human breast cancer cells (MCF-7 and MDA-MB-231) in vitro . The mechanism of action involves modulation of key enzymatic pathways in linoleic acid metabolism, including stimulation of phospholipase A2 (PLA2), lipoxygenases (LOX-5 and LOX-12), cyclooxygenase-2 (COX-2), and potentially aromatase activity . These compounds are structurally related to prostaglandins, hydroxyeicosatetraenoic acids (HETEs), and hydroxyoctadecenoic acids (HODEs), which are established mitogens in normal and malignant cells . Research applications include studies of endocrine disruption mechanisms, cancer cell proliferation pathways, linoleic acid metabolite signaling, and environmental contaminant effects on reproductive biology. THF-diols are derived from linoleic acid metabolism through lipoxygenase and cyclooxygenase pathways and have been detected in corncob bedding and certain corn-based food products, indicating potential routes of environmental and dietary exposure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50976-18-6

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

oxolane-2,2-diol

InChI

InChI=1S/C4H8O3/c5-4(6)2-1-3-7-4/h5-6H,1-3H2

InChI Key

AEWLBYKVDXKPPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(O)O

Origin of Product

United States

Synthetic Methodologies for Tetrahydrofurandiol Architectures

Oxidative Cyclization Strategies

The oxidative cyclization of 1,5-dienes involves the use of high-valent transition-metal-oxo species to effect a tandem dihydroxylation and subsequent intramolecular cyclization. nih.gov This approach has proven powerful for the stereocontrolled synthesis of structurally complex 2,5-disubstituted tetrahydrofuran (B95107) diols. researchgate.net

Permanganate-Mediated Cyclization of 1,5-Dienes

The use of potassium permanganate (B83412) (KMnO₄) for the oxidative cyclization of 1,5-dienes represents one of the earliest approaches to THF-diol synthesis. nih.gov This method is known to favor the formation of cis-2,5-disubstituted tetrahydrofurans. nih.gov Significant advancements in this area have focused on achieving enantioselectivity through the use of chiral auxiliaries or phase-transfer catalysis.

Research has demonstrated that incorporating chiral auxiliaries, such as (2R)-10,2-camphorsultam or (-)-8-phenylmenthol, onto the 1,5-diene precursor can induce facial selectivity during the permanganate-mediated cyclization. researchgate.net Another powerful strategy involves enantioselective oxidative cyclization of 1,5-dienoates catalyzed by cinchona-derived quaternary ammonium (B1175870) salts, which act as chiral phase-transfer catalysts (CPTCs). This methodology allows for the generation of four stereocenters with controlled absolute stereochemistry. soton.ac.uk By selecting the appropriate pseudoenantiomer of the CPTC, chemists can target either enantiomer of the THF-diol product with high enantiomeric excess. soton.ac.uk

The following table summarizes representative results from the enantioselective permanganate-mediated oxidative cyclization of 1,5-dienoates using a chiral phase-transfer catalyst.

Table 1: Enantioselective Permanganate-Mediated Oxidative Cyclization

Substrate (1,5-Dienoate) Chiral Catalyst Yield (%) Enantiomeric Excess (ee, %)
Aromatic Ester Substrate 1 Optimized CPTC 81 92
Aromatic Ester Substrate 2 Pseudoenantiomer of CPTC 78 91

Ruthenium-Catalyzed Oxidative Cyclization Approaches

Ruthenium-based reagents, particularly ruthenium tetroxide and perruthenate salts, are highly effective catalysts for the oxidative cyclization of 1,5-dienes. These methods offer practical routes to various tetrahydrofurandiol structures.

Ruthenium tetroxide (RuO₄), typically generated in situ from a precursor like ruthenium(III) chloride (RuCl₃), is a potent oxidant that catalyzes the cyclization of 1,5-dienes. sci-hub.se Early studies reported mixtures of cis and trans THF-diol products. nih.gov However, subsequent procedural developments have enabled highly efficient and stereoselective transformations, yielding predominantly cis-THF diols with high yields. nih.govsci-hub.se

A key factor for high efficiency is the use of a finely tuned solvent mixture and a solid-supported terminal oxidant, such as sodium periodate (B1199274) (NaIO₄) on silica (B1680970) gel. sci-hub.se This methodology allows for exceptionally low catalyst loadings, as little as 0.2 mol-% of the ruthenium precursor. sci-hub.se The reaction is believed to proceed via an initial [3+2] cycloaddition of RuO₄ to one of the double bonds, forming a cyclic ruthenium(VI) ester. This intermediate then undergoes an intramolecular cycloaddition with the second double bond to form a cyclic ruthenium(IV) diester, which is subsequently hydrolyzed to release the THF-diol product. sci-hub.se The co-oxidant, NaIO₄, plays a crucial role in regenerating the active RuO₄ catalyst and also participates in the cyclization and product release steps. nih.govresearchgate.net

The table below presents data from a highly efficient RuO₄-catalyzed oxidative cyclization procedure.

Table 2: Ruthenium Tetroxide-Catalyzed Oxidative Cyclization of 1,5-Dienes

Entry Substrate Catalyst Loading (mol-%) Yield (%) Diastereomeric Ratio (cis:trans)
1 Symmetrical Diene 1 0.2 >90 >95:5
2 Symmetrical Diene 2 (for cis-solamin (B1254054) core) Not specified 83 >98:2
3 Asymmetrical Diene 1 0.2 >90 >95:5

The perruthenate ion (RuO₄⁻), often delivered as tetrapropylammonium (B79313) perruthenate (TPAP), can also catalyze the oxidative cyclization of 1,5-dienes to form 2,5-disubstituted cis-tetrahydrofurans. nih.govthieme-connect.com While TPAP alone can provide the desired products, the reaction is often incomplete. The transformation can be driven to completion by using a suitable co-oxidant. thieme-connect.com

Initially, N-methylmorpholine N-oxide (NMO) was used, but it required large stoichiometric amounts. thieme-connect.com A more effective co-oxidant was found to be tetrabutylammonium (B224687) periodate (TBAPI), which allows for a reduction in the TPAP catalyst loading to 5 mol-% while increasing the yield of the cyclized product. thieme-connect.com In some cases, a slightly higher catalyst loading of 10 mol-% may be necessary. thieme-connect.com This method provides a valuable alternative to the more strongly oxidizing ruthenium tetroxide.

Table 3: Perruthenate-Catalyzed Oxidative Cyclization of 1,5-Dienes

Substrate Catalyst (TPAP) Loading (mol-%) Co-oxidant
Geraniol Derivative 5 TBAPI
Diene 33 10 TBAPI

Osmium Tetroxide-Catalyzed Oxidative Cyclization

Osmium tetroxide (OsO₄) is a well-known reagent for the dihydroxylation of alkenes and is also a key reagent for the oxidative cyclization of 1,5-dienes, typically affording cis-tetrahydrofuran products. nih.gov Both catalytic and stoichiometric methodologies have been developed.

Catalytic versions of the OsO₄-mediated cyclization are more common due to the high cost and toxicity of the reagent. skku.edu These processes utilize a co-oxidant, such as periodate or amine oxides, to regenerate the OsO₄ catalyst. skku.edu The development of these catalytic methods has enabled the synthesis of enantiopure cis-tetrahydrofurans from diols derived from 1,5-dienes. nih.gov For instance, an Osmium(III) complex has been shown to catalyze the stereoselective oxidative cyclization of 1,5-dienes using hydrogen peroxide as the terminal oxidant, yielding cis-THF products in modest to high yields. nih.gov

While catalytic methods are generally preferred, stoichiometric approaches using osmium tetroxide have been employed, particularly when high levels of asymmetric induction are required. skku.edu In these systems, chiral chelating diamines are often used as auxiliaries with stoichiometric OsO₄. skku.edu

A notable example of a stoichiometric oxidative cyclization was reported by Donohoe and coworkers. They demonstrated that using stoichiometric quantities of osmium tetroxide in the presence of one equivalent of tetramethylethylenediamine (TMEDA) effectively induced the cyclization of derivatized 1,5-dienes. thieme-connect.com This protocol was applied to a range of substrates, affording the corresponding this compound products in yields of 44-83%. The proposed mechanism involves the formation of an osmate ester, with a subsequent [3+2] addition of an O=Os=O moiety across the second alkene proceeding through a chair-like transition state. thieme-connect.com

Catalytic Systems Development

The advancement of catalytic systems has been instrumental in the synthesis of tetrahydrofuran derivatives. Various metal-based catalysts have been developed to promote the efficient cyclization of precursors to form the tetrahydrofuran ring.

For instance, platinum-based catalysts have been shown to be effective in the intramolecular hydroalkoxylation of alkenols. The steric and electronic properties of the catalyst and substrate play a crucial role in determining the regioselectivity of the cyclization, favoring either 5-exo or 6-endo pathways. organic-chemistry.org Similarly, copper(I)-Xantphos systems have been utilized for the intramolecular hydroalkoxylation of unactivated terminal alkenes, leading to the formation of five- and six-membered cyclic ethers. organic-chemistry.org The proposed mechanism involves the addition of a Cu-O bond across the carbon-carbon double bond. organic-chemistry.org

Palladium-catalyzed oxidative cyclization of alkenols represents another powerful strategy for constructing tetrahydrofuran rings. nih.gov A notable development in this area involves a PdCl2/1,4-benzoquinone catalyst system, which, in conjunction with a hydrogen-bond acceptor in the substrate, enhances both diastereoselectivity and reactivity. nih.gov This system promotes a 5-exo Markovnikov regioselective cyclization. nih.gov Mechanistic studies suggest an anti-oxypalladation pathway where intramolecular hydrogen bonding increases the nucleophilicity of the alcohol and imposes conformational constraints that favor a specific diastereomer. nih.gov

Furthermore, bifunctional catalysts, such as those comprising platinum nanoparticles and tungsten oxides on a titanium oxide support (Pt-WOx/TiO2), have been developed for the hydrogenolysis of tetrahydrofuran-dimethanol to produce valuable diols. researchgate.net The activity of these catalysts is influenced by the metal particle size and the potential for overgrowth of the support material, which can affect the number of exposed active sites. researchgate.net The catalytic activity can also be tuned by varying reaction conditions, such as hydrogen pressure, which alters the oxidation state of the tungsten species on the catalyst surface. researchgate.net

Table 1: Overview of Catalytic Systems in this compound Synthesis

Catalyst SystemReaction TypeKey Features
Platinum-based catalystsIntramolecular HydroalkoxylationGoverns 5-exo vs. 6-endo regioselectivity based on steric and electronic factors. organic-chemistry.org
Cu(I)-XantphosIntramolecular HydroalkoxylationEffective for unactivated terminal alkenes. organic-chemistry.org
PdCl2/1,4-benzoquinoneOxidative CyclizationEnhanced diastereoselectivity and reactivity through intramolecular hydrogen bonding. nih.gov
Pt-WOx/TiO2C-O Bond HydrogenolysisBifunctional catalyst for converting tetrahydrofuran derivatives. researchgate.net

Stereoselective Synthesis of Tetrahydrofurandiols

The biological activity of this compound-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the spatial arrangement of substituents on the tetrahydrofuran ring is of paramount importance.

Diastereoselective Control in Cyclization Reactions

Diastereoselective control in the synthesis of substituted tetrahydrofurans is a significant challenge, particularly in cyclization reactions that create multiple stereocenters. Intramolecular cyclization reactions are a common strategy, where the stereochemistry of the final product is influenced by the stereocenters present in the acyclic precursor and the transition state geometry of the ring-closing step.

One effective approach involves the palladium-catalyzed tandem oxidative cyclization of alkenols. nih.gov The presence of a distal hydrogen-bond acceptor in the substrate can significantly enhance diastereoselectivity by enforcing conformational constraints in the transition state. nih.gov This strategy has been shown to provide up to a 7:1 diastereomeric ratio in the formation of 1,1,4-trisubstituted tetrahydrofurans. nih.gov The choice of the catalyst system is critical; for example, a PdCl2/BQ system requires a distal hydrogen-bonding functionality for the reaction to proceed, whereas the classical Pd(OAc)2/Cu(OAc)2 system does not. nih.gov

Lewis acid-mediated rearrangements and cyclizations also offer pathways to diastereomerically enriched tetrahydrofurans. For instance, the treatment of substituted 1,3-dioxolan-4-ones with dimethyltitanocene followed by a Lewis acid can lead to the formation of disubstituted tetrahydrofurans with modest stereoselectivity. nih.gov Higher diastereoselectivities are often observed in substrates with substituents adjacent to the carbonyl group or with disubstitution at the acetal (B89532) carbon. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for diastereoselective synthesis. For example, trifluoromethyl-substituted diarylprolinol has been used as an effective organocatalyst in cross-aldol reactions of aldehydes, yielding products with excellent diastereo- and enantioselectivities. researchgate.net

Table 2: Examples of Diastereoselective Cyclization Reactions

Reaction TypeCatalyst/ReagentKey Feature for Diastereoselectivity
Pd-Catalyzed Oxidative CyclizationPdCl2/1,4-benzoquinoneIntramolecular hydrogen bonding in the substrate. nih.gov
Lewis Acid-Mediated RearrangementDimethyltitanocene/TriisobutylaluminumSubstituent effects on the substrate. nih.gov
Organocatalyzed Cross-Aldol ReactionTrifluoromethyl-substituted diarylprolinolChiral environment provided by the catalyst. researchgate.net

Enantioselective Synthesis for Chiral Tetrahydrofurandiols

The synthesis of enantiomerically pure tetrahydrofurandiols is a crucial objective, as different enantiomers can exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

A significant strategy for achieving enantioselectivity is the catalytic asymmetric [3 + 2] cycloaddition of heterosubstituted alkenes with oxiranes. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide/Ni(II) complex, allows for the selective cleavage of the C-C bond in epoxides and subsequent cycloaddition to afford highly substituted chiral tetrahydrofurans in high yields, with excellent diastereoselectivities (up to 92/8 dr) and enantioselectivities (up to 99% ee). nih.gov

Another powerful approach is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This method provides access to a variety of biologically important 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.com

In the context of this compound synthesis, chiral auxiliaries can be attached to the acyclic precursor to control the stereochemistry of the cyclization step. For example, Evans oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions, which can be key steps in the synthesis of precursors for tetrahydrofurandiols. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary, forming an amide with a carboxylic acid to direct subsequent alkylation reactions. wikipedia.org The choice of the chiral auxiliary can significantly influence the diastereoselectivity of a reaction. wikipedia.org

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. kyoto-u.ac.jp This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. kyoto-u.ac.jp

In the total synthesis of natural products containing the tetrahydrofuran motif, catalytic asymmetric reactions play a pivotal role. kyoto-u.ac.jp For example, a molybdenum-catalyzed asymmetric allylic alkylation has been used as a key step in the total synthesis of (–)-perophoramidine, a complex alkaloid containing a densely functionalized hexacyclic structure with vicinal quaternary stereocenters. nih.govsemanticscholar.org This reaction proceeds with high levels of regio-, diastereo-, and enantioselectivity. nih.govsemanticscholar.org

The development of novel catalytic asymmetric methods continues to be a major focus of research. For instance, a palladium-catalyzed oxidative cyclization that employs a chiral ligand could potentially provide an enantioselective route to tetrahydrofurandiols. nih.gov The success of asymmetric catalysis lies in the design of effective chiral ligands that can create a well-defined chiral environment around the metal center, thereby inducing high levels of stereocontrol. kyoto-u.ac.jp

Alternative and Emerging Synthetic Pathways

Beyond traditional cyclization strategies, new and innovative methods for the synthesis of tetrahydrofurandiols are continuously being developed. These emerging pathways often offer advantages in terms of efficiency, stereocontrol, and substrate scope.

One such approach involves visible-light-mediated deoxygenation of monoallylated diols. nih.gov In this method, the substrates are activated as either inexpensive ethyl oxalates or recyclable 3,5-bis(trifluoromethyl)benzoates. nih.gov Visible light irradiation then generates alkyl radicals that undergo 5-exo-trig or 5-exo-dig cyclizations to form chiral tetrahydrofuran derivatives. nih.gov This protocol features mild reaction conditions and the use of sustainable and halogen-free activation of the hydroxyl group. nih.gov

Another innovative strategy is the [3+2] annulation of quaternary donor site cyclopropanes and aldehydes, catalyzed by Sn(OTf)2, SnCl4, or Hf(OTf)4. organic-chemistry.org This method provides a diastereoselective route to pentasubstituted tetrahydrofurans in high yields and with excellent diastereomeric ratios. organic-chemistry.org

Furthermore, the development of multicomponent reactions offers a highly efficient means of constructing complex molecules in a single step. A three-step coupling of two aldehydes with (E)-γ-(dimethylphenylsilyl)allylboronate has been reported for the synthesis of tetrahydrofurans, showcasing the potential of such strategies to rapidly build molecular complexity. nih.gov

Acid-Mediated Tandem Cyclization Reactions

Acid-mediated tandem or cascade reactions represent an efficient strategy for the construction of the this compound skeleton from acyclic precursors. These reactions often involve the cyclization of polyol substrates, where a Brønsted or Lewis acid catalyst facilitates a dehydrative cyclization.

One notable approach is the tandem olefin metathesis followed by an oxidative cyclization, which can produce 2,5-disubstituted tetrahydrofurandiols in a stereocontrolled manner from simple olefinic precursors. nih.govnih.gov In this methodology, a ruthenium metathesis catalyst is first employed to construct a 1,5-diene intermediate. Subsequently, the same ruthenium complex, under oxidative conditions, catalyzes the cyclization of the diene to form the desired this compound. The stereochemistry of the final product is dictated by the geometry of the olefin in the 1,5-diene intermediate, which can be controlled by the choice of the metathesis catalyst. nih.gov

Palladium-catalyzed oxidative cyclization of alkenols is another powerful method for synthesizing highly substituted tetrahydrofurans. This process typically involves the intramolecular attack of a hydroxyl group on a palladium-activated alkene. While diastereoselectivity can be a challenge, the use of substrates with hydrogen-bond acceptors can enhance both reactivity and stereocontrol. Mechanistic studies suggest that these reactions can proceed through an anti-oxypalladation pathway, with intramolecular hydrogen bonding playing a crucial role in enforcing a conformation that leads to high diastereoselectivity. researchgate.net

Dehydrative cyclization of 1,2,4,5-tetraols offers a direct route to substituted tetrahydrofurandiols. This one-pot procedure involves the regioselective sulfonylation of a terminal hydroxyl group, which then triggers sequential formations of an oxirane and subsequently an oxolane under basic conditions to yield the tetrahydrofuran ring. researchgate.net

Reaction Type Starting Material Catalyst/Reagent Key Features
Tandem Olefin Metathesis/Oxidative CyclizationSimple olefinsRuthenium alkylidene catalystStereocontrolled synthesis of 2,5-disubstituted THF diols. nih.govnih.gov
Palladium-Catalyzed Oxidative CyclizationAlkenolsPdCl2/1,4-benzoquinoneAccess to highly substituted tetrahydrofurans with high diastereoselectivity.
Dehydrative Polyol Cyclization1,2,4,5-tetraolsN-(2,4,6-triisopropylbenzenesulfonyl)imidazole, K-tert-butoxideOne-pot synthesis of substituted tetrahydrofurandiols. researchgate.net

Epoxide-Opening Cascade Methodologies

Epoxide-opening cascades are a powerful and biomimetic strategy for the synthesis of polycyclic ether natural products, many of which contain this compound subunits. mit.edu These cascades involve a series of sequential intramolecular epoxide openings, initiated by a nucleophile, often a hydroxyl group. The stereochemistry of the resulting polyether is controlled by the stereochemistry of the epoxide precursors and the regioselectivity of the ring-opening events.

The biosynthesis of many polyether ionophores is believed to proceed via an all-exo cascade of epoxide openings. mit.edu Emulating this in the lab has been a significant area of research. However, controlling the regioselectivity of epoxide opening can be challenging, as Baldwin's rules often favor the formation of smaller rings (exo cyclization) over larger ones (endo cyclization). mit.edu To overcome this, directing groups are sometimes employed to favor the desired endo cyclization pathway. mit.edu

Water has been shown to promote epoxide-opening cascades, in some cases proceeding with high regioselectivity. researchgate.net These reactions are thought to be stepwise, and interestingly, the rate and selectivity can increase as the cascade progresses. researchgate.net Bromonium ion-initiated epoxide-opening cascades have also been developed, providing a novel method for constructing complex polyether structures. mit.edu In one instance, a triepoxide was subjected to N-bromosuccinimide, triggering a cascade that formed a tricyclic system containing a this compound moiety in good yield. mit.edu

Initiator/Promoter Substrate Key Outcome Reference
Hydroxyl group (intramolecular)PolyepoxidesFormation of polycyclic ethers mit.edu
WaterDiepoxy alcoholStepwise cascade with increasing rate and selectivity researchgate.net
Bromonium ion (from NBS)TriepoxideFormation of a tricyclic polyether mit.edu

Selective Hydrogenation of Furan-Derived Precursors

The selective hydrogenation of furan-derived compounds, which are readily available from biomass, presents a sustainable route to tetrahydrofurandiols. A key precursor in this approach is 5-hydroxymethylfurfural (B1680220) (HMF), which can be catalytically hydrogenated to produce 2,5-bis(hydroxymethyl)tetrahydrofuran (also known as tetrahydrofuran-2,5-dimethanol), a valuable this compound.

The challenge in this transformation lies in achieving high selectivity for the hydrogenation of both the furan (B31954) ring and the aldehyde group of HMF, without over-hydrogenation or side reactions. A variety of catalytic systems have been developed to address this, often employing noble metals such as platinum, palladium, ruthenium, and rhodium, as well as non-noble metal catalysts based on nickel and copper.

For instance, a Pt/MCM-41 catalyst has been shown to be highly effective for the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan in an aqueous medium under mild conditions, achieving a 98.9% selectivity at complete conversion. rsc.org Ni-Ga intermetallic catalysts have also demonstrated excellent performance, with a Ni1Ga1 catalyst affording a 98.4% yield of 2,5-bis(hydroxymethyl)furan. rsc.org The choice of solvent can also play a crucial role in the selectivity of the hydrogenation process.

Below is a table summarizing various catalytic systems for the selective hydrogenation of HMF:

Catalyst Solvent Temperature (°C) H2 Pressure (MPa) HMF Conversion (%) 2,5-bis(hydroxymethyl)furan Yield (%)
Pt/MCM-41 rsc.orgWater350.810098.9
Ni1Ga1 rsc.orgIsopropanol120410098.4
Ru/Co3O4Dioxane120410093.4
PdCl2MethanolRoom Temp1 (atm)>9989.7

Mechanistic Investigations of Tetrahydrofurandiol Formation

Theoretical and Computational Approaches

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of tetrahydrofurandiol formation. researchgate.netosti.govmdpi.com DFT calculations have been instrumental in investigating the oxidative cyclization of 1,5- and 1,6-dienes with ruthenium tetroxide, successfully reproducing experimentally observed selectivities for tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. researchgate.net These studies have calculated the transition structures for key steps, including the initial [3+2]-cycloaddition of the metal-oxo species with an alkene. researchgate.netresearchgate.net

In the context of osmium-catalyzed oxidative cyclization, DFT studies have highlighted the critical role of additives. For instance, in the reaction of (2E,6E)-octa-2,6-diene catalyzed by OsO₄/NMO, strong acid has been shown to promote the cyclization of the intermediate Os(VI) dioxoglycolate by protonating an oxo ligand, which creates a more electrophilic species. soton.ac.ukresearchgate.netsoton.ac.uk In the absence of acid, reoxidation to an Os(VIII) trioxoglycolate is favored, which then proceeds through a conventional dihydroxylation pathway rather than cyclization. soton.ac.uksoton.ac.uk

Furthermore, DFT simulations have provided profound findings regarding the role of the co-oxidant in ruthenium-mediated oxidative cyclization of 1,5-dienes. researchgate.net These studies revealed a catalytic cycle involving NaIO₄-complexed Ru(VI) species, where the co-oxidant plays a crucial role in both the cyclization step and the subsequent release of the this compound product. researchgate.netresearchgate.netresearchgate.net The calculations indicate that cyclization and product release via NaIO₄-coordinated Ru(VI) intermediates are kinetically favored over pathways involving Ru(VIII) species. researchgate.net

Catalyst SystemKey DFT FindingReference
RuO₄Correctly reproduces experimental selectivities for tetrahydrofuran vs. tetrahydropyran formation. researchgate.net
OsO₄/NMO/AcidAcid promotes cyclization of the Os(VI) dioxoglycolate intermediate. soton.ac.ukresearchgate.netsoton.ac.uk
RuO₄/NaIO₄Co-oxidant (NaIO₄) is critical for both the cyclization step and product release. researchgate.netresearchgate.net

Elucidation of Stereochemical Control Pathways

The stereochemical outcome of this compound formation is a critical aspect, and computational studies have been pivotal in understanding the pathways that govern it. The formation of stereochemically rich this compound products, often as single diastereomers from achiral starting materials, has been a major driver of synthetic interest in these reactions. thieme-connect.com

In the ruthenium-mediated oxidative cyclization of 1,5-dienes, both cis and trans-tetrahydrofuran products can be formed. thieme-connect.com The formation of the cis-tetrahydrofuran ring is proposed to occur through a [3+2] cycloaddition of an intact ruthenium bis-glycolate intermediate across the second double bond, proceeding through a chair-like transition state. thieme-connect.com

For osmium-catalyzed reactions, the stereochemistry is also tightly controlled. The initial [3+2] cycloaddition of osmium tetroxide to a double bond of a 1,5-diene generates a ruthenium(VI) ester. thieme-connect.com A subsequent intramolecular and stereoselective [3+2] cycloaddition establishes the cis-configuration of the resulting tetrahydrofuran ring. thieme-connect.com Hydrolysis of the resulting osmium(IV) intermediate then yields the tetrahydrofuran-diol. thieme-connect.com

Similarly, acid-catalyzed rearrangement of 4-phenylsulfanyl-1,3-diols has been shown to produce stereospecifically substituted 3-phenylsulfanyl-tetrahydrofurans in high yields through a thieme-connect.comrsc.org-phenylsulfanyl shift, demonstrating another pathway for stereochemical control in tetrahydrofuran synthesis. rsc.org

Reactive Intermediates in Oxidative Cyclizations

Metallaoxetane Intermediates

The involvement of metallaoxetane intermediates in the formation of tetrahydrofurandiols has been a subject of mechanistic debate. While a [2+2] cycloaddition pathway leading to a metallaoxetane was initially proposed for the reaction of alkenes with high-valent transition-metal reagents, subsequent evidence has often favored a [3+2] cycloaddition mechanism. thieme-connect.comresearchgate.net

In the context of permanganate (B83412) oxidation of olefins, the idea of a double manganooxetane intermediate, formed through a double [2+2] cycloaddition, was put forward. thieme-connect.com This intermediate was proposed to rearrange to the tetrahydrofuran product. thieme-connect.com However, DFT calculations and kinetic isotope effect studies for permanganate oxidations have largely ruled out the metallaoxetane intermediate arising from a [2+2] addition pathway in favor of a concerted [3+2] addition. researchgate.netresearchgate.net Despite this, 2-metallaoxetanes are still considered likely intermediates in a variety of other catalytic and stoichiometric reactions. researchgate.net

Metal-Glycolate and Metal-Diolate Species

Metal-glycolate and metal-diolate species are key intermediates in the oxidative cyclization of dienes to form tetrahydrofurandiols. In osmium-catalyzed reactions, the initial product of the reaction between OsO₄ and a 1,5-diene is an Os(VI) dioxoglycolate. acs.orgsoton.ac.uk The fate of this intermediate is highly dependent on the reaction conditions. As established by DFT calculations, in the presence of a strong acid, this Os(VI) dioxoglycolate is protonated, which promotes the subsequent cyclization to form the tetrahydrofuran ring. soton.ac.uksoton.ac.uk

MetalIntermediate SpeciesRole in this compound FormationReference
OsmiumOs(VI) dioxoglycolateKey intermediate that can either cyclize (in the presence of acid) or undergo further oxidation. acs.orgsoton.ac.uksoton.ac.uk
RutheniumRu(VI) glycolate (B3277807)Precursor to the cyclization step, often involving coordination with a co-oxidant. researchgate.netresearchgate.net
RheniumRhenium diolate (glycolate)Formed from the association of rhenium complexes with diols. rsc.org

Cyclic Manganate(V) Diester Formation

In the permanganate-promoted oxidative cyclization of 1,5-dienes, the formation of a cyclic manganate(V) diester is a key mechanistic step. sci-hub.se This intermediate is believed to form through a [3+2] cycloaddition of the permanganate ion onto one of the double bonds of the diene. thieme-connect.com Baldwin proposed a mechanism involving the formation of a manganese(V) intermediate, which then undergoes a second intramolecular [3+2] cycloaddition to form the tetrahydrofuran ring. thieme-connect.com

Further studies have suggested that the reaction is initiated by the formation of a cyclic manganate(V) diester in the rate-limiting step. sci-hub.se The intermediacy of this species is supported by stoichiometric studies and the observed kinetics of the reaction. sci-hub.se It has also been proposed that charge-transfer complexes or metallo-cyclooxetanes could be involved prior to the formation of the cyclic manganate(V) diester. sci-hub.se

Influence of Catalysts and Co-oxidants on Reaction Mechanisms

The formation of tetrahydrofurandiols through the oxidative cyclization of dienes is a sophisticated process, the mechanism of which is significantly influenced by the choice of catalysts and co-oxidants. nih.gov Detailed mechanistic studies, including computational and experimental approaches, have shed light on the intricate roles these components play in the reaction pathway.

Role of Transition Metal-Oxo Species

The oxidative cyclization of 1,5-dienes into tetrahydrofuran-diols is effectively mediated by high-valent transition metal-oxo species, such as permanganate (MnO₄⁻), osmium tetroxide (OsO₄), and ruthenium tetroxide (RuO₄). nih.govsoton.ac.uk These species are powerful oxidizing agents that can create multiple new stereogenic centers and C-O bonds with a high degree of stereochemical control in a single step. soton.ac.uk

The generally accepted mechanism involves an initial [3+2] cycloaddition of the transition metal-oxo species onto one of the double bonds of the diene. thieme-connect.com This step results in the formation of a cyclic metal(VI) ester intermediate, for instance, a ruthenium(VI) ester or an osmium(VI) glycolate. soton.ac.ukthieme-connect.com Following the formation of this initial intermediate, a second intramolecular [3+2] cycloaddition occurs. In this step, an oxo ligand on the metal center adds across the second double bond of the substrate. This intramolecular cyclization sets the cis-configuration of the resulting tetrahydrofuran ring. thieme-connect.com

For example, in ruthenium-catalyzed reactions, the precatalyst (such as RuO₂ or RuCl₃) is first oxidized to ruthenium tetroxide (RuO₄). RuO₄ then undergoes a [3+2] cycloaddition with a double bond to form a ruthenium(VI) ester. This is followed by the intramolecular cyclization to yield a ruthenium(IV) intermediate, which upon hydrolysis, releases the tetrahydrofuran-diol product. thieme-connect.com The catalyst is then reoxidized by a co-oxidant to complete the catalytic cycle. thieme-connect.com Similarly, osmium tetroxide can catalyze the oxidative cyclization of 1,5-dienes to produce cis-2,5-bis(hydroxymethyl)tetrahydrofurans stereospecifically through the sequential syn-addition to both double bonds, proceeding via an isolable osmium(VI) diester intermediate. researchgate.net

The stereospecificity of this transformation is a key feature, with the suprafacial additions of the oxygen atoms from the metal-oxo species accounting for the observed stereoselectivity. thieme-connect.com

Table 1: Role of Different Transition Metal-Oxo Species in this compound Formation

Transition Metal-Oxo SpeciesKey IntermediateMechanistic RoleStereochemical Outcome
Ruthenium Tetroxide (RuO₄)Ruthenium(VI) esterMediates oxidative cyclization through sequential [3+2] cycloadditions. thieme-connect.comTypically forms cis-tetrahydrofuran rings. mdpi.com
Osmium Tetroxide (OsO₄)Osmium(VI) glycolate/diesterCatalyzes stereospecific cyclization via an isolable Os(VI) intermediate. soton.ac.ukresearchgate.netHigh stereoselectivity for cis-products. researchgate.net
Potassium Permanganate (KMnO₄)Manganese(V) intermediateInitiates cyclization via a [3+2] cycloaddition followed by oxidation and a second cycloaddition. thieme-connect.comStereospecific bond formation through suprafacial processes. thieme-connect.com

Impact of Co-oxidant Complexation in Catalytic Cycles

While the primary role of co-oxidants has traditionally been understood as regenerating the high-valent metal-oxo catalyst, recent research has revealed a more profound and direct involvement in the reaction mechanism. nih.gov Co-oxidants are not merely spectators that re-oxidize the metal center after product release; they actively participate in the cyclization and hydrolysis steps through complexation with the metal catalyst. nih.govacs.org

In the ruthenium-catalyzed oxidative cyclization of 1,5-dienes, density functional theory (DFT) simulations have demonstrated the critical role of the co-oxidant sodium periodate (B1199274) (NaIO₄). nih.gov The findings indicate that the catalytic cycle for this compound formation proceeds through the intermediacy of a Ru(VI) species. Crucially, NaIO₄ complexes with the Ru(VI) glycolate intermediate. This complexation is essential for facilitating both the cyclization to the tetrahydrofuran-diolate ring and the subsequent hydrolysis to release the final product. nih.gov The NaIO₄-coordinated pathway is energetically more favorable than pathways involving further oxidation to Ru(VIII) species. nih.gov The catalytic cycle involves the formation of a NaIO₄-coordinated Ru(VI) intermediate, which then proceeds to the cyclization and product-release steps, regenerating RuO₄ to continue the cycle. nih.gov

A similar intricate role for additives is observed in osmium-catalyzed reactions. In the presence of a co-oxidant like N-Methylmorpholine N-oxide (NMO), the addition of a strong acid can significantly influence the reaction pathway. soton.ac.uk The acid promotes the cyclization of the Os(VI) dioxoglycolate intermediate by protonating an oxo ligand, which creates a more electrophilic species. soton.ac.uk In the absence of acid, reoxidation of the intermediate to an Os(VIII) trioxoglycolate is more likely, which favors a conventional "second cycle" dihydroxylation reaction on the second double bond rather than cyclization. soton.ac.uk Furthermore, co-oxidants like pyridine-N-oxide (PNO), in the presence of acid, have been found to assist in the insertion of the dihydroxyalkene and play a crucial role in releasing the this compound to regenerate the active Os(VI) catalyst. acs.orgnih.gov

Table 2: Influence of Co-oxidants and Additives on Reaction Mechanisms

Catalyst SystemCo-oxidant/AdditiveObserved Mechanistic ImpactReference
RuO₄Sodium Periodate (NaIO₄)Complexes with Ru(VI) intermediates, facilitating cyclization and hydrolysis steps, avoiding the need for a Ru(VIII) intermediate. nih.gov
OsO₄N-Methylmorpholine N-oxide (NMO) / AcidAcid protonates an oxo ligand on the Os(VI) intermediate, promoting cyclization over competing dihydroxylation pathways. soton.ac.uk
Os(VI)Pyridine-N-oxide (PNO) / Brønsted AcidPNO assists in substrate insertion and the release of the final this compound product, regenerating the active catalyst. acs.org
TPAPN-Methylmorpholine N-oxide (NMO)High equivalents of NMO are required to drive the oxidative cyclization to completion. thieme-connect.com
TPAPTetrabutylammonium (B224687) periodate (TBAPI)Proved more effective than NMO, allowing for a reduction in the amount of catalyst needed. thieme-connect.com

Derivatization and Analog Synthesis of Tetrahydrofurandiols

Strategies for Functionalization and Substitution

The functionalization and substitution of tetrahydrofurandiols are achieved through a range of synthetic strategies that target either the hydroxyl groups or the tetrahydrofuran (B95107) ring itself. These methods allow for the introduction of diverse chemical moieties, enabling fine-tuning of the molecule's structure.

Key strategies include the oxidative cyclization of dienes, which can be stereoselective. For instance, the ruthenium tetraoxide (RuO₄)-catalyzed oxidation of 1,5-dienes is an effective method for producing cis-tetrahydrofurandiols. researchgate.net This procedure offers high stereospecificity and material recovery. researchgate.net Another approach involves the intramolecular cyclization of functionalized precursors. Under acidic conditions, osmate ester derivatives, formed from the oxidation of 5,6-dihydroxyalkenes, can undergo intramolecular cyclization to yield functionalized tetrahydrofurans with high stereoselectivity. researchgate.net

Radical cyclizations provide another powerful tool for assembling substituted tetrahydrofuran rings. researchgate.net While the addition of carbon radicals to C=C double or triple bonds is common, addition to C=O double bonds is less frequent but offers a direct route to hydroxylated heterocycles. researchgate.net Furthermore, ferrocenium-catalyzed dehydrative cyclization of substituted 1,4-butanediols can produce trisubstituted tetrahydrofurans. researchgate.net This highlights the diversity of catalytic systems available for modifying the core structure.

Table 1: Summary of Functionalization Strategies

Strategy Description Precursors Key Reagents Outcome
Oxidative Cyclization Stereoselective formation of the THF ring from an acyclic precursor. researchgate.netresearchgate.net 1,5-Dienes, 1,6-Dienes researchgate.net Ruthenium Tetraoxide (RuO₄), Osmium Tetraoxide (OsO₄) researchgate.netresearchgate.net Substituted tetrahydrofurandiols with controlled stereochemistry. researchgate.net
Intramolecular Cyclization Ring formation from an open-chain molecule containing appropriately placed functional groups. researchgate.net 5,6-Dihydroxyalkenes researchgate.net OsO₄/TMEDA, Acid researchgate.net Functionalized tetrahydrofurans. researchgate.net
Radical Cyclization Formation of the ring via addition of a carbon radical to a double bond or carbonyl group. researchgate.net Alkenes, Aldehydes with radical precursors researchgate.net Tin hydrides, Radical initiators researchgate.net Substituted tetrahydrofuran-3-ols. researchgate.net

| Dehydrative Cyclization | Acid-catalyzed ring closure of a diol through the elimination of water. researchgate.net | Substituted 1,4-butanediols researchgate.net | Ferrocenium tetrafluoroborate (B81430) researchgate.net | Trisubstituted tetrahydrofurans. researchgate.net |

Synthesis of Acylated and Other Ester Derivatives

The hydroxyl groups of tetrahydrofurandiols are primary sites for derivatization, with acylation and esterification being common modifications. These reactions convert the polar hydroxyl groups into less polar ester functionalities, which can significantly alter the compound's properties.

Acylation is readily achieved using standard laboratory procedures. For example, cis-tetrahydrofurandiols can be doubly acylated through a three-step sequence involving stereoselective oxidative cyclization followed by benzoylation and acetylation. researchgate.net Benzoylation, the introduction of a benzoyl group, is a key step in the multi-step synthesis of certain complex tetrahydrofurandiol metabolites, often using benzoyl chloride (PhCOCl) in the presence of a base like triethylamine (B128534) and a catalyst such as DMAP. nih.gov

Esterification can be performed using various acyl donors, including carboxylic acids and acid anhydrides, often facilitated by enzymatic or chemical catalysts. medcraveonline.com These reactions allow for the introduction of a wide variety of ester side chains, from simple acetates to more complex and lipophilic groups, thereby enabling the creation of extensive derivative libraries for further study. medcraveonline.com

Table 2: Examples of Acylation Reactions for Tetrahydrofurandiols

Starting Material Reagents Product Type Reference
cis-THF-diol 1. Benzoyl Chloride; 2. Acetic Anhydride (B1165640) Doubly acylated cis-THF-diol researchgate.net
Homopropargylic alcohol precursor to THFD Benzoyl Chloride (PhCOCl), DMAP, Et₃N, CH₂Cl₂ Benzoylated intermediate nih.gov
Generic Secondary Metabolite Alcohols Acetic Anhydride, Lipase Enzyme Acetate (B1210297) Ester Derivative medcraveonline.com

Preparation of Related Poly-tetrahydrofuran Structures

Tetrahydrofurandiols are structurally related to polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG). wikipedia.org This polymer is composed of repeating tetrahydrofuran units and is terminated by alcohol groups. wikipedia.org PTHF is a waxy, white solid at room temperature with commercial grades typically having average molecular weights between 250 and 3000 Da. wikipedia.org

The primary industrial synthesis for PTHF is the acid-catalyzed, ring-opening polymerization of tetrahydrofuran (THF). wikipedia.org This process is initiated by acids and proceeds via a cationic mechanism. ugent.be nC₄H₈O + H₂O → HO-[- (CH₂)₄O-]n-H wikipedia.org

Advanced synthetic methods allow for the creation of more complex PTHF-based architectures. PTHF/clay nanocomposites have been prepared via in situ cationic ring-opening polymerization, where THF is polymerized directly from the surface of modified montmorillonite (B579905) clay. ugent.be Additionally, block copolymers containing PTHF segments can be synthesized. For instance, a series of poly(hexamethylene 2,5-furanodicarboxylate)-block-poly(tetrahydrofuran) (PHF-b-F-pTHF) copolymers were prepared using a two-stage transesterification and polycondensation process. mdpi.com Copolymers of THF with other monomers like ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) have also been synthesized through cationic polymerization, yielding random copolymers with distinct thermal properties. lew.ro

Table 3: Synthesis Methods for Poly-tetrahydrofuran (PTHF) Structures

Method Monomers/Precursors Initiator/Catalyst Description Resulting Structure
Cationic Ring-Opening Polymerization Tetrahydrofuran (THF) Acid catalysts wikipedia.org Standard industrial method for producing linear PTHF. wikipedia.org Polytetrahydrofuran (PTHF/PTMEG) wikipedia.org
In Situ Polymerization THF, Modified Montmorillonite Clay Trifluoromethanesulfonic anhydride ugent.be PTHF chains are grown from the surface of clay particles. ugent.be PTHF/clay nanocomposite ugent.be
Two-Stage Polycondensation Dimethyl 2,5-furandicarboxylate, 1,6-hexanediol, PTHF Tetrabutyl titanate(IV) Forms a block copolymer with hard and soft segments. mdpi.com PHF-b-F-pTHF block copolymer mdpi.com

| Cationic Copolymerization | THF, Ethylene Oxide (EO) or Propylene Oxide (PO) | Boron trifluoride etherate (BF₃·OEt₂) lew.ro | Randomly incorporates different ether units into the polymer chain. lew.ro | Poly(THF-co-EO) or Poly(THF-co-PO) lew.ro |

Analog Synthesis for Structural Diversification

A key strategy for diversification is the stereospecific synthesis of various isomers. For example, eight different stereoisomers of a this compound derived from epoxyeicosatrienoic acids were prepared from D-(+)-glucose. nih.gov This route utilized a furanoside starting material and controlled the stereochemistry at multiple chiral centers through reactions like Mitsunobu inversions. nih.gov

Another approach involves modifying the side chains attached to the tetrahydrofuran core. Strategies have been developed to prepare analogs that differ in three main areas: the polar head group, the N-substituent, and a lipophilic tail, demonstrating the modular nature of analog design. researchgate.net The synthesis of marine-derived tetrahydrofuran-containing natural products and their analogs often requires complex, multi-step sequences. For instance, the synthesis of (+)-petromyroxol analogs started from a commercial THF compound, with side chains installed via cuprate (B13416276) addition and subsequent functionalization. nih.gov These synthetic efforts not only provide access to rare natural products but also enable the creation of a diverse range of related structures for biological evaluation. nih.gov

Table 4: Examples of Analog Synthesis for Structural Diversification

Parent Compound/Scaffold Synthetic Strategy Diversification Achieved Reference
Mid-chain THFDs Multi-step synthesis from D-(+)-glucose, Mitsunobu inversion Synthesis of eight distinct stereoisomers (e.g., 8(R),9(S),11(R),12(S)-THFD and 8(R),9(S),11(S),12(S)-THFD) nih.gov
Pyrrolostatin Modular synthesis targeting three structural subunits Variation in the polar head group, N-substituent, and lipophilic tail researchgate.net
(+)-Petromyroxol Alkyl chain installation via cuprate addition to a THF precursor Creation of various diastereoisomers by modifying the installed side chain nih.gov

Polymerization and Advanced Materials Science Applications of Tetrahydrofurandiols

Synthesis of Poly(tetrahydrofuran) Diols and Triols

Poly(tetrahydrofuran) (PTHF), also known as polytetramethylene ether glycol (PTMEG), is a key prepolymer in the synthesis of various elastomers, including polyurethanes. The synthesis of PTHF diols and triols is a critical process, enabling the production of polymers with specific functionalities and network structures.

The primary method for synthesizing PTHF diols and triols is through the cationic ring-opening polymerization (CROP) of tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This process can be initiated by various cationic species, including strong acids and their derivatives. nih.gov

In this mechanism, a catalyst, such as a heteropolyacid like H₃PW₁₂O₄₀·13H₂O or acid-exchanged montmorillonite (B579905) clay, provides protons that initiate the polymerization. nih.govderpharmachemica.com The presence of a co-initiator or telogen, such as water, 1,4-butanediol, or acetic anhydride (B1165640), is often required for the ring-opening to occur and to control the molecular weight of the resulting polymer. nih.govgoogle.com The process involves the protonation of the oxygen atom in the THF ring, forming a cyclic oxonium ion. derpharmachemica.com Subsequent nucleophilic attack by another THF molecule leads to ring-opening and chain propagation. nih.gov The reaction can be terminated by the introduction of a species that provides hydroxyl end-groups, resulting in the formation of α,ω-dihydroxy telechelic polymers, or PTHF diols. rsc.org

For example, the polymerization of THF using H₃PW₁₂O₄₀·13H₂O as a catalyst requires acetic anhydride to proceed; in its absence, THF does not polymerize. nih.gov The number average molecular weight of the resulting PTHF can be controlled and has been found to vary from 1,360 to 4,535 g/mol . nih.govresearchgate.net Similarly, catalysts like Maghnite-H+ (Mag-H+), a type of montmorillonite clay, have been used to copolymerize THF with other cyclic ethers like propylene (B89431) oxide (PO) at room temperature, yielding viscous oily copolymers. derpharmachemica.com The copolymerization yield increases with the amount of catalyst and the proportion of the comonomer. derpharmachemica.com

To create PTHF triols, a trifunctional initiator is employed. For instance, a new oxacarbenium perchlorate, C₂H₅C(CH₂OCH₂CH₂CO⁺ClO₄⁻)₃, has been synthesized and used to prepare PTHF triol. researchgate.net Another approach involves using glycerin as a co-initiator with boron trifluoride etherate (BF₃OEt₂) as the initiator. researchgate.net These methods result in star-shaped polymers where three PTHF chains grow from a central point, each terminated with a hydroxyl group. researchgate.net

Table 1: Catalysts and Conditions for Cationic Ring-Opening Polymerization of THF

Catalyst SystemCo-initiator/TelogenKey FindingsReference
H₃PW₁₂O₄₀·13H₂OAcetic AnhydridePolymerization requires acetic anhydride; molecular weight (Mn) ranges from 1,360 to 4,535 g/mol . nih.govresearchgate.net
Maghnite-H⁺ (Montmorillonite Clay)Propylene Oxide (comonomer)Bulk copolymerization occurs at room temperature; yield increases with catalyst and comonomer amount. derpharmachemica.com
Boron Trifluoride Etherate (BF₃OEt₂)Glycerin or WaterSynthesizes polytetrahydrofuran triol (PTHF-T) and polytetrahydrofuran glycol (PTMG). researchgate.net
C₂H₅C(CH₂OCH₂CH₂CO⁺ClO₄⁻)₃-A new initiator used for the preparation of PTHF triol. researchgate.net
Hectorite (Smectite Clay)Water and/or 1,4-butanediolA heterogeneous catalyst system for preparing PTHF and its copolymers. google.com

Supramolecular Polymerization Utilizing Tetrahydrofurandiol Moieties

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, which allows for dynamic and reversible properties like self-healing. mdpi.comuniroma1.it PTHF diols are excellent candidates for creating these advanced materials due to their flexible polyether backbone and the ability to be functionalized at their chain ends.

The creation of supramolecular PTHF polymers begins with the chemical modification of the hydroxyl end-groups of PTHF diols. researchgate.netsid.ir A common strategy is to functionalize these ends with moieties capable of strong, specific non-covalent interactions. researchgate.net One of the most effective and widely studied of these is the 2-ureido-4[1H]-pyrimidinone (UPy) group, which dimerizes strongly via quadruple hydrogen bonding. researchgate.netsid.ir

The synthesis involves reacting a low molecular weight PTHF diol with a UPy synthon, such as UPy(CH₂)₆NCO, often in the presence of a catalyst like dibutyl tin dilaurate (DBTDL). researchgate.netsid.ir This reaction attaches the UPy units to both ends of the PTHF chain, transforming the waxy, low-molecular-weight diol into a robust material with thermoplastic elastomeric properties. researchgate.netsid.ir The resulting UPy-functionalized PTHF, denoted as PTHF(UPy)₂, exhibits significantly enhanced mechanical properties, with a tensile strength of about 15 MPa and a tensile modulus of approximately 85 MPa. researchgate.netsid.ir Other functional end groups, such as iodo, azido, and amino-terminations, can also be introduced to create telechelic polymers for various applications. researchgate.net

The remarkable properties of UPy-functionalized PTHF arise from the self-assembly of the end groups. researchgate.netsid.ir The UPy moieties on different polymer chains associate through quadruple hydrogen bonding, effectively linking the shorter PTHF chains into long, "supramolecular" polymer networks. psu.edu This physical cross-linking is reversible; the hydrogen bonds can be broken with heat and reform upon cooling. researchgate.netsid.ir

This reversible nature is the key to the material's processability and stimuli-responsive behavior. uniroma1.itresearchgate.net Rheological studies show that the supramolecular structure is stable up to about 80°C, above which the viscosity drops sharply as the hydrogen bonds dissociate. researchgate.netsid.ir This allows the material to be melt-processed at relatively low temperatures. researchgate.netsid.ir

The self-assembly is driven by the interplay of various non-covalent forces, including hydrogen bonds, π–π stacking, and van der Waals forces. mdpi.com The specific arrangement of these interactions dictates the final structure and properties of the material. reading.ac.uk For instance, the use of chiral end-groups can introduce a higher level of order, leading to the formation of helical aggregates. reading.ac.uk The process of self-organization is a spontaneous phenomenon where molecules arrange into intricate nanostructures without external guidance. acs.org

Table 2: Properties of PTHF Diol Before and After UPy-Functionalization

PropertyPTHF(OH)₂ (Mn ≈ 1000 g/mol )PTHF(UPy)₂Reference
Physical State at RT Waxy SolidThermoplastic Elastomer researchgate.netsid.ir
Tensile Strength Low~15 MPa researchgate.netsid.ir
Tensile Modulus Low~85 MPa researchgate.netsid.ir
Processing Temperature -> 80 °C researchgate.netsid.ir
Primary Interaction Covalent BondsReversible Quadruple Hydrogen Bonds researchgate.netpsu.edu

Integration into Polyurethane Systems

PTHF diols are a cornerstone in the formulation of high-performance polyurethanes (PUs). They typically serve as the soft segment in the polyurethane block copolymer, imparting flexibility, and low-temperature resistance. google.comscispace.com A polyurethane is formed by the reaction of a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), with a polyol, like PTHF diol. pluskim.compsiurethanes.com

The properties of the final polyurethane can be finely tuned by selecting the molecular weight of the PTHF diol and the type of diisocyanate used. google.com PTHF diols with number average molecular weights between 1,000 and 4,000 g/mol are commonly used. google.com These polyether-based polyurethanes are known for their good dynamic properties and resistance to cut growth. google.com

Reactive polyurethane hot melt adhesives (HMPURs) are a specific class of adhesives that combine the advantages of hot melts and reactive systems. google.com They are solid at room temperature and are applied in a molten state. google.com Upon cooling, they solidify rapidly, providing high initial bond strength, often referred to as "green strength". google.com Subsequently, isocyanate groups remaining in the polymer react with ambient moisture, leading to a cross-linking reaction that further enhances the adhesive's strength, as well as its water and heat resistance. tandfonline.com

PTHF diol is a crucial component in HMPUR formulations, where it acts as the primary polyol. tandfonline.comtandfonline.com In a typical synthesis, PTHF diol is reacted with a stoichiometric excess of a diisocyanate like MDI to form an isocyanate-terminated prepolymer. pluskim.comtandfonline.com This prepolymer is the main component of the HMPUR. The flexible PTHF backbone contributes to the adhesive's elasticity and bonding properties. tandfonline.com

For instance, an HMPUR was synthesized via the bulk polymerization of poly(this compound) (PTMEG), poly(butyleneglycol adipate), and other polyols with MDI. tandfonline.comtandfonline.com The thermal degradation behavior of such adhesives has been studied to understand their stability and decomposition products at elevated temperatures. tandfonline.comtandfonline.com The inclusion of PTHF diols in these systems is critical for achieving a balance of properties, including bonding performance, tensile strength, and heat resistance. researchgate.net

Material Design Principles and Polymer Architecture Control

The functional properties of polymeric materials are intrinsically linked to their molecular architecture. In the realm of advanced materials science, the ability to precisely control the arrangement of monomer units within a polymer chain is a cornerstone of designing materials with tailored performance characteristics. This compound, primarily utilized in its polymerized form, poly(tetrahydrofuran) diol (PTHF), serves as a critical soft segment building block. Its inherent flexibility, low glass transition temperature, and ability to be incorporated into various polymer structures make it a versatile component for designing high-performance polymers. The control over polymer architecture—be it linear, branched, block, or graft structures—allows for the manipulation of macroscopic properties by dictating the nanoscale morphology and intermolecular interactions.

Block Copolymers

Block copolymers are comprised of two or more distinct homopolymer chains linked by covalent bonds. whiterose.ac.uk The use of PTHF as a constituent block allows for the creation of materials with a combination of properties, such as the elasticity from the PTHF soft segment and the strength or thermal stability from a hard segment. The architecture of these block copolymers can be systematically varied to control the material's performance.

Research into poly(hexamethylene 2,5-furanodicarboxylate)-block-poly(tetrahydrofuran) (PHF-b-F-pTHF) copolymers demonstrates the direct relationship between the PTHF content and the resulting material properties. In a series of these bio-based copolymers, the weight percentage of the flexible PTHF segment was varied from 25% to 75%. An increase in the PTHF content led to a corresponding increase in both the number-average and weight-average molecular weights. mdpi.comnih.gov This change in composition directly influenced the thermal and mechanical characteristics of the polymers. As the amount of the flexible PTHF segment increased, the phase transition temperatures, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), shifted to lower values. mdpi.comnih.gov

Table 1: Influence of PTHF Content on Thermal Properties of PHF-b-F-pTHF Copolymers

Sample Name pTHF Content (wt.%) Tg (°C) Tc (°C) Tm (°C)
PHF-b-F-pTHF-25 25 1 48 100
PHF-b-F-pTHF-50 50 -29 35 87
PHF-b-F-pTHF-75 75 -58 17 64

Data sourced from a study on biobased thermoplastic elastomers. mdpi.comnih.gov

The mechanical properties also showed a clear dependence on the block architecture. The tensile strength of the copolymers decreased as the content of the soft PTHF segment increased, while the elongation at break showed a significant increase, highlighting the enhanced elasticity. mdpi.comnih.gov

Table 2: Mechanical Properties of PHF-b-F-pTHF Copolymers with Varied PTHF Content

Sample Name pTHF Content (wt.%) Tensile Strength (MPa) Elongation at Break (%)
PHF-b-F-pTHF-25 25 24.1 550
PHF-b-F-pTHF-50 50 18.5 800
PHF-b-F-pTHF-75 75 12.3 1100

Data sourced from a study on biobased thermoplastic elastomers. mdpi.comnih.gov

Similarly, in ABA-type triblock copolymers composed of poly(tetrahydrofuran) (PTHF) as the central 'B' block and poly(2-ethyl-2-oxazoline) (PEOxz) as the outer 'A' blocks, the length of the PEOxz moiety dictates the material's properties. An investigation into PEOxz-PTHF-PEOxz triblock copolymers revealed that as the degree of polymerization (DP) of the PEOxz blocks increased, the crystallinity of the central PTHF block decreased. nii.ac.jp This architectural control allows for the creation of tough mechanical properties, a significant improvement over the brittle nature of PTHF homopolymer. The amorphous PTHF/PEOxz phase acts as a physical cross-link, enabling cold-drawing behavior. nii.ac.jp

Table 3: Properties of PEOxz-PTHF-PEOxz Triblock Copolymers

Sample DP of PEOxz Mn (GPC, g/mol) Tensile Strength (MPa) Elongation at Break (%)
PTHF 0 11,000 1.2 20
PEOxz-PTHF-PEOxz-1 12 13,400 4.1 450
PEOxz-PTHF-PEOxz-2 24 15,800 6.5 600

DP = Degree of Polymerization, Mn = Number-average molecular weight. Data adapted from a study on PTHF-PEOxz triblock copolymers. nii.ac.jp

Graft Copolymers

Graft copolymers represent another advanced polymer architecture where side chains of one chemical composition are attached to a main polymer backbone of a different composition. researchgate.netacs.org This structure allows for the modification of a polymer's properties by introducing the characteristics of the grafted chains. unishivaji.ac.in this compound, as PTHF, can be incorporated as either the backbone or the grafted side chains to engineer materials with specific functionalities.

The synthesis of graft copolymers can be achieved through several methods, including "grafting-from," "grafting-onto," and "grafting-through" techniques. unishivaji.ac.in For instance, an unsaturated polyurethane macromonomer containing PTHF can be synthesized and subsequently copolymerized with other monomers, like methyl methacrylate, to form graft copolymers. kpi.ua In such systems, the PTHF-containing polyurethane forms the backbone, and poly(methyl methacrylate) chains are the grafts. The properties of these materials, such as their phase separation behavior and mechanical response, are governed by the length and density of the grafts. kpi.ua

Another approach involves the functionalization of the PTHF backbone to create reactive sites for initiating the growth of side chains. mdpi.com For example, side-chain functionalized PTHF derivatives can be synthesized, which can then act as macroinitiators for the polymerization of other monomers, leading to well-defined graft copolymer architectures. The introduction of side chains along the PTHF backbone can drastically alter its thermal properties by disrupting its ability to crystallize. mdpi.com This control over crystallinity is a key principle in designing PTHF-based materials for applications requiring specific thermal or mechanical performance.

Advanced Analytical and Spectroscopic Methods in Tetrahydrofurandiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of tetrahydrofurandiols. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced 2D NMR experiments, provides definitive information on connectivity, configuration, and conformation.

In the analysis of tetrahydrofuran (B95107) rings, the introduction of an isotopic label, such as ¹³C, can reduce the molecular symmetry. researchgate.net This reduction allows for a more detailed analysis of the multiplet structures in ¹H and ¹³C NMR spectra, enabling the precise determination of spin-spin coupling constants (J-values). researchgate.net For instance, the analysis of selectively labeled tetrahydrofuran has allowed for the first-time determination of ¹H–¹H coupling constants through four bonds, as well as ¹³C–¹H and ¹³C–¹³C coupling constants involving the α-carbon atom. researchgate.net These parameters are crucial for building quantitative models of the conformational behavior of the five-membered ring system. researchgate.net

The relative stereochemistry of the hydroxyl groups, a key feature of tetrahydrofurandiols, can often be challenging to determine, especially in acyclic or macrocyclic systems. A powerful strategy involves the chemical derivatization of 1,3-diols into more rigid cyclic acetonide structures. wordpress.com The resulting six-membered ring adopts a predictable conformation (chair for syn-diols and twist-boat for anti-diols), which leads to characteristic and diagnostic chemical shifts in the ¹³C NMR spectrum for the acetonide methyl and quaternary carbons. wordpress.com

Advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are also pivotal. NOE experiments measure through-space interactions between protons that are in close proximity, providing critical data for establishing the relative stereochemistry of substituents on the tetrahydrofuran ring. wordpress.com Furthermore, specialized techniques like ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used on fluorinated derivatives to confirm through-space couplings, which aids in assigning the stereochemistry of major and minor conformers in solution. nih.gov The chemical purity of tetrahydrofurandiol compounds, such as 2,5-Anhydro-D-mannitol, is often confirmed using ¹H-NMR. synthose.com

Table 1: Representative NMR Data for Tetrahydrofuran Derivatives This table presents example data based on the analysis of isotopically labeled tetrahydrofuran to illustrate the type of parameters obtained from NMR spectroscopy. researchgate.net

Parameter TypeNuclei InvolvedCoupling Constant (Hz) or Shift (ppb)
¹J Coupling¹³C-²H22.3
¹J Coupling¹³C-³H34.5
²J Coupling¹³C-²H'-3.5
³J Coupling (cis)¹H-²H7.9
³J Coupling (trans)¹H-²H6.5
Isotopic Shift (α)δ(¹³C)-1.8
Isotopic Shift (β)δ(¹³C)-101.3

Mass Spectrometry (MS) Techniques for Characterization and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of tetrahydrofurandiols. It is also highly effective for structural characterization through fragmentation analysis and for assessing compound purity by detecting trace-level impurities.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. Electron ionization (EI) is a common technique that generates a characteristic fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared against spectral libraries for identification. For example, the EI mass spectrum of anhydro-sugars like levoglucosan (B13493) shows distinct fragment ions that are indicative of the bicyclic structure. nist.gov

For less volatile or thermally labile tetrahydrofurandiols, soft ionization techniques are preferred. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are widely used. ESI is particularly well-suited for coupling with liquid chromatography (LC-MS), enabling the analysis of complex mixtures. researchgate.net MALDI coupled with a Time-of-Flight (TOF) analyzer is a powerful method for characterizing larger molecules and can be very effective for detecting monofunctional impurities in end-modified telechelics, such as poly(tetrahydrofuran). researchgate.net The high sensitivity of MALDI-TOF MS allows for the identification of impurities even when the masses of individual components differ by only a few daltons. researchgate.net

MS, often coupled with chromatographic techniques, is a cornerstone of purity assessment. mdpi.com It can identify and quantify related substances, isomers, and degradation products. For instance, LC-MS/MS is used for the qualitative characterization and structural confirmation of the main component before quantitative purity determination by other methods. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures and Derivatized Products

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. Due to the low volatility and high polarity of tetrahydrofurandiols, which contain multiple hydroxyl groups, direct analysis by GC is often not feasible. restek.com Therefore, chemical derivatization is a mandatory step to increase volatility and thermal stability, and to improve chromatographic peak shape. restek.comforensicsciencereview.com

Common derivatization strategies involve converting the polar hydroxyl groups into less polar, more volatile ethers or esters. researchgate.net The most frequently used method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov Other techniques include acetylation to form acetate (B1210297) esters or oximation followed by silylation to handle compounds with carbonyl groups or those that can exist as anomers. restek.com

Once derivatized, tetrahydrofurandiols can be effectively analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their unique mass spectra. nih.gov This method is highly sensitive and specific, making it suitable for quantifying trace amounts of anhydro-sugars in environmental samples like atmospheric aerosols. nih.govcopernicus.org For very complex samples, advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with MS can provide enhanced separation and more accurate quantification of isomers. copernicus.org

Table 2: Common Derivatization Techniques for GC-MS Analysis of Hydroxylated Compounds restek.comresearchgate.net

Derivatization MethodReagent(s)Target Functional GroupResulting DerivativeKey Advantages
SilylationBSTFA, TMCSHydroxyl (-OH), Carboxyl (-COOH)Trimethylsilyl (TMS) ether/esterHighly effective, produces stable and volatile derivatives.
AcetylationAcetic Anhydride (B1165640)Hydroxyl (-OH), Amine (-NH₂)Acetate ester/amideForms stable derivatives, useful for confirming the number of hydroxyl groups.
OximationHydroxylamine HCl, EtOxCarbonyl (C=O)OximeProtects carbonyl group, prevents ring-chain tautomerism.
TFA-OximationEtOx, MBTFAHydroxyl (-OH), Carbonyl (C=O)Trifluoroacetyl (TFA) oximeIncreases volatility and detector response.

Applications of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching and bending), and the resulting spectrum provides a unique "fingerprint" of the compound. wiley.com

For tetrahydrofurandiols, the IR spectrum is characterized by the presence of key functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the alkane C-H bonds of the ring structure. libretexts.org

O-H Stretching: A prominent, strong, and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. This broadness is due to intermolecular hydrogen bonding between the hydroxyl groups. libretexts.org

C-H Stretching: Absorptions due to the stretching of C-H bonds in the saturated tetrahydrofuran ring appear in the region of 2850-3000 cm⁻¹. libretexts.org

C-O Stretching: The spectrum will show strong C-O stretching bands. The ether C-O-C stretch of the tetrahydrofuran ring typically appears as a strong band between 1050-1150 cm⁻¹. The C-O stretch from the alcohol functional groups also appears in this region, often around 1000-1200 cm⁻¹. libretexts.org

The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions from C-C single bond stretches and various bending vibrations. libretexts.org While difficult to interpret from first principles, this region is unique to each molecule and can be used for definitive identification by comparing the spectrum of an unknown sample to that of a known reference standard. wiley.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound libretexts.orglibretexts.orgvscht.cz

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
Alcohol (O-H)Stretching (H-bonded)3200 - 3600Strong, Broad
Alkane (C-H)Stretching2850 - 3000Strong
Ether (C-O-C)Stretching1050 - 1150Strong
Alcohol (C-O)Stretching1000 - 1200Strong

Green Chemistry Principles in Tetrahydrofurandiol Synthesis

Utilization of Environmentally Benign Solvents in Synthesis

A core tenet of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. In the synthesis of tetrahydrofurandiol and its precursors, significant progress has been made in utilizing greener solvents, particularly water, and in developing solvent-free reaction conditions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the effective use of water as a solvent in the catalytic hydrogenation of HMF. For instance, the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a derivative of this compound, has been successfully achieved through the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) in water using gold nanoparticle catalysts supported on hydrotalcite. acs.org This process operates under pressure and elevated temperature, showcasing the feasibility of aqueous-phase catalysis for furan-based chemical transformations.

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. By eliminating the solvent altogether, this approach reduces waste, simplifies product purification, and can lead to higher volumetric productivity. A notable example is the biocatalytic synthesis of fatty acid diesters of 2,5-bis-(hydroxymethyl)furan (BHMF), a direct precursor to this compound. This process utilizes an immobilized enzyme, Novozym 435, to catalyze the diesterification of BHMF under solvent-free conditions and reduced pressure, achieving high conversion rates to the desired diesters. researchgate.net Similarly, lipase-catalyzed synthesis of furan-comprising polyester oligomer diols has been demonstrated in a solvent-free two-stage polycondensation reaction. acs.org

The use of biomass-derived solvents is also gaining traction. For example, 2-methyl-tetrahydrofuran (2-MeTHF), which can be produced from renewable resources, has been employed as a solvent for the enzyme-catalyzed esterification of BHMF. researchgate.net While organic solvents are sometimes necessary, choosing those derived from biomass over petroleum sources contributes to a more sustainable process.

Table 1: Application of Green Solvents in the Synthesis of this compound and its Precursors
SolventReactionKey FindingsReference
WaterOxidation of tetrahydrofuran-2,5-dimethanol (THFDM) to THFDCAHigh yield (91%) of THFDCA achieved using a hydrotalcite-supported gold catalyst. acs.org
Solvent-FreeNovozym 435 mediated diesterification of 2,5-bis-(hydroxymethyl)furan (BHMF)High conversions (>97%) to diesters were achieved under vacuum. researchgate.net
Solvent-FreeLipase-catalyzed polycondensation for furan-based oligomer diolsYields of 95% were achieved for oligofuranoate diols. acs.org
Diphenyl etherEnzymatic synthesis of aromatic diol-based polyestersSuccessful synthesis with isolated yields between 67% and over 90%. bioplasticsnews.com

Development of Catalytic and Atom-Economical Processes

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions than stoichiometric methods. The synthesis of this compound from HMF is a prime example of a catalytic process that embodies the principles of atom economy, where the goal is to maximize the incorporation of all materials used in the process into the final product.

The direct hydrogenation of HMF can yield 2,5-bis(hydroxymethyl)tetrahydrofuran, an isomer of this compound. This transformation is a 100% atom-economical reaction in theory, as all atoms of the HMF and hydrogen reactants are incorporated into the product. The key to a successful green process lies in the development of highly selective and stable catalysts that can operate under mild conditions.

A variety of catalytic systems have been explored for the hydrogenation of HMF. Precious metal catalysts, such as those based on ruthenium (Ru), palladium (Pd), and platinum (Pt), have shown high activity and selectivity. For instance, a Ru/MgO-ZrO₂ catalyst has been used for the reduction of HMF to both 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran, with the selectivity being controllable by adjusting the pH. ncsu.edu A patent describes a method for preparing 2,5-tetrahydrofuran dimethanol from HMF using a precious metal nanoparticle catalyst on a spinel structure support, achieving yields of over 90%. google.com Another patented process details a one-step hydrogenation of low-purity HMF to 2,5-tetrahydrofuran dimethanol using catalysts like Pd/C, Pt/C, or Ru/C. google.com

Non-precious metal catalysts, particularly those based on copper (Cu), are also being investigated as more cost-effective and abundant alternatives. Mineral-derived Cu-ZnO catalysts have been reported for the hydrogenation of HMF, affording a high yield of 2,5-furandimethanol (FDM), the unsaturated precursor to this compound. nih.gov

Biocatalysis offers another environmentally benign route. The use of enzymes, such as lipases, for the synthesis of furan-based polyesters from diols like BHMF exemplifies a green catalytic approach. d-nb.infosemanticscholar.org Enzymatic polymerizations proceed under mild conditions and exhibit high selectivity, avoiding the need for protecting groups and reducing the formation of byproducts. d-nb.info For example, Candida antarctica lipase B (CALB) has been effectively used in the solvent-free polycondensation of dimethyl furan-2,5-dicarboxylate and 1,4-cyclohexanedimethanol to produce oligofuranoate diols with excellent end-group fidelity. acs.org

Table 2: Catalytic and Atom-Economical Approaches to this compound and Precursors
CatalystReactantProductKey FindingsReference
Ru/MgO-ZrO₂5-hydroxymethylfurfural (B1680220) (HMF)2,5-bis(hydroxymethyl)tetrahydrofuranSelectivity towards the fully hydrogenated diol can be controlled by pH. ncsu.edu
Precious metal nanoparticles on spinel support5-hydroxymethylfurfural (HMF)2,5-tetrahydrofuran dimethanolSelectively obtained in a single container with a high yield of 90% or more. google.com
Pd/C, Pt/C, Ru/CLow-purity 5-hydroxymethylfurfural (HMF)2,5-tetrahydrofuran dimethanolOne-step hydrogenation process with high product selectivity. google.com
Candida antarctica Lipase B (CALB)Dimethyl furan-2,5-dicarboxylate and diolsFuran-based polyester oligomer diolsHigh yield (95%) in a solvent-free, two-stage polycondensation. acs.org
Cu-ZnO5-hydroxymethylfurfural (HMF)2,5-furandimethanol (FDM)Achieved a 99.1% yield of FDM. nih.gov

Q & A

Q. What experimental methodologies are recommended for detecting THF-diols in biological tissues?

Gas chromatography–mass spectrometry (GC-MS) is the gold standard for quantifying THF-diols in tissues due to its sensitivity and specificity. For example, THF-diols were undetectable in rat tissues after oral administration of 10 ppm, suggesting rapid metabolism or low bioaccumulation . Prior to analysis, tissues should undergo lipid extraction and derivatization to enhance volatility. Validation parameters (e.g., recovery rates, limit of detection) must align with FDA or OECD guidelines.

Q. How should researchers design dose-response studies to evaluate THF-diol toxicity in animal models?

Dose-response studies should use graded concentrations (e.g., 0.05–2 ppm) administered via drinking water to assess endocrine-disrupting effects. Key endpoints include male sexual behavior (blocked at 1–2 ppm) and female estrous cyclicity (disrupted at 0.5–1 ppm) . Control groups must account for vehicle effects, and sample sizes should follow power analysis to ensure statistical robustness. Longitudinal monitoring over 4–6 weeks is recommended to capture delayed effects.

Q. What are the standard protocols for isolating THF-diols from environmental or biological matrices?

Solid-phase extraction (SPE) with C18 cartridges is effective for isolating THF-diols from aqueous samples. For complex matrices like corncob bedding, sequential solvent extraction (e.g., hexane followed by methanol) improves recovery . Purity should be verified via HPLC-UV or NMR, with reference standards synthesized via stereoselective oxidation of linoleic acid derivatives.

Advanced Research Questions

Q. What molecular mechanisms underlie THF-diol-induced endocrine disruption in mammalian systems?

THF-diols modulate histone H4 acetylation at gene promoters (e.g., Caveolin 1) via epigenetic mechanisms, altering nitric oxide pathway (NOP) genes critical for cell proliferation and sexual behavior . Combinatorial exposure to THF-diols and leukotoxindiols (LTX-diols) exhibits additive—not synergistic—effects, suggesting independent receptor targets or signaling cascades . Transcriptomic profiling (e.g., microarray or RNA-seq) is recommended to identify upstream regulators like nuclear receptors or kinases.

Q. How can researchers resolve contradictions in THF-diol bioactivity across cell lines and in vivo models?

Discrepancies between in vitro mitogenic activity (e.g., MCF-7 breast cancer cell proliferation) and in vivo endocrine suppression may stem from metabolic inactivation or tissue-specific receptor expression. Co-culture models with hepatocytes can assess metabolic conversion, while CRISPR-Cas9 knockout of candidate genes (e.g., phospholipase A2) clarifies mechanistic pathways . Dose-equivalent comparisons between in vitro (µM range) and in vivo (ppm) exposures are critical for translational relevance.

Q. What advanced techniques are suitable for studying THF-diol interactions with lipid signaling pathways?

Phospholipidomic profiling via LC-MS/MS can map THF-diol-induced changes in arachidonic acid metabolites. Chromatin immunoprecipitation (ChIP) assays validate epigenetic modifications at promoters of lipoxygenase (LOX) and cyclooxygenase (COX) genes, which are upregulated in MCF-7 cells . Computational docking studies with homology-modeled receptors (e.g., estrogen receptor isoforms) further elucidate binding affinities.

Methodological Considerations

Q. How should researchers address THF-diol instability during long-term storage?

Store THF-diols in amber vials under argon at −80°C to prevent oxidation. Stability tests via periodic HPLC analysis are advised. For in vivo studies, prepare fresh dosing solutions weekly and verify concentrations spectrophotometrically .

Q. What statistical approaches are optimal for analyzing combinatorial effects of THF-diols and LTX-diols?

Use factorial ANOVA to assess additive/synergistic interactions. Isobolographic analysis is recommended for dose-response curves, with confidence intervals calculated via bootstrap resampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.